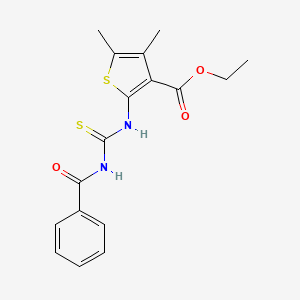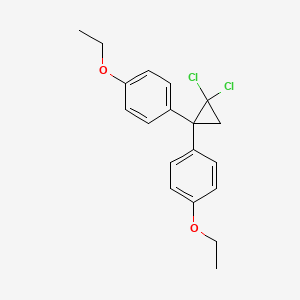
N-(4-chlorophenyl)-N'-(3,4-dichlorobenzoyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chlorinated phenyl and benzoyl groups attached to a urea moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea typically involves the reaction of 4-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-chloroaniline+3,4-dichlorobenzoyl chloride→N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea
Industrial Production Methods
In industrial settings, the production of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the urea moiety.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Hydrolysis: Products include 4-chloroaniline and 3,4-dichlorobenzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzamide): Similar structure but lacks the urea moiety.
N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
N-(4-chlorophenyl)-N’-(3,4-dichlorobenzoyl)urea is unique due to the presence of both chlorinated phenyl and benzoyl groups attached to a urea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
57160-51-7 |
|---|---|
Molecular Formula |
C14H9Cl3N2O2 |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
3,4-dichloro-N-[(4-chlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-9-2-4-10(5-3-9)18-14(21)19-13(20)8-1-6-11(16)12(17)7-8/h1-7H,(H2,18,19,20,21) |
InChI Key |
OEDZOBNNQMBZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)

![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)
